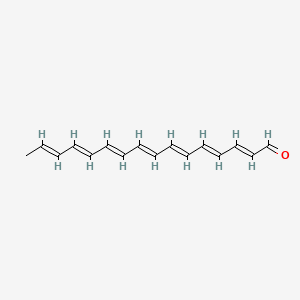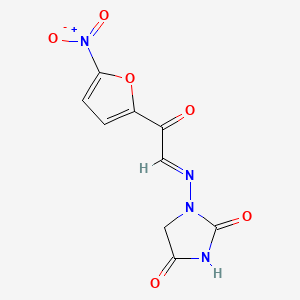
1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin, also known as nitrofurantoin, is a synthetic compound with the molecular formula C8H6N4O5 and a molecular weight of 238.2 g/mol . It is an antibacterial agent that has been widely used in the treatment of urinary tract infections due to its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
The synthesis of 1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin typically involves the reaction of 1-aminohydantoin sulfate with 5-nitro-2-furaldehyde diacetate . The reaction conditions usually require a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of nitrofurans.
Biology: Investigated for its effects on bacterial DNA and cellular processes.
Medicine: Widely used as an antibacterial agent in the treatment of urinary tract infections.
Wirkmechanismus
The mechanism of action of 1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin involves its reduction by bacterial flavoproteins to reactive intermediates. These intermediates inactivate or alter bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-based mode of action helps prevent the development of bacterial resistance .
Vergleich Mit ähnlichen Verbindungen
1-(((5-Nitro-2-furoyl)methylene)amino)hydantoin is unique due to its broad-spectrum antibacterial activity and its specific mechanism of action. Similar compounds include:
Nitrofurazone: Another nitrofuran antibiotic with similar antibacterial properties.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Known for its use in topical antibacterial treatments.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
90556-77-7 |
|---|---|
Molekularformel |
C9H6N4O6 |
Molekulargewicht |
266.17 g/mol |
IUPAC-Name |
1-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O6/c14-5(6-1-2-8(19-6)13(17)18)3-10-12-4-7(15)11-9(12)16/h1-3H,4H2,(H,11,15,16)/b10-3+ |
InChI-Schlüssel |
MQPXHFIDWDGJRK-XCVCLJGOSA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C/C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


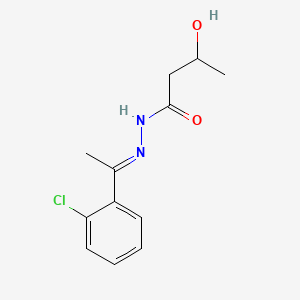
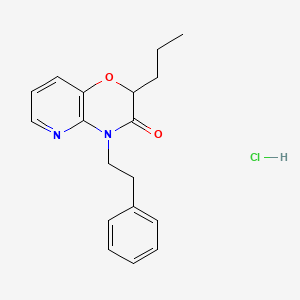
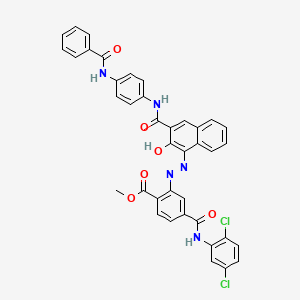

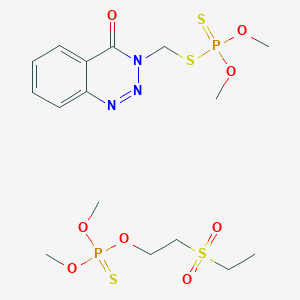
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)
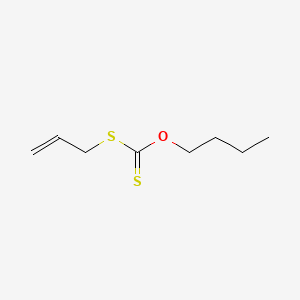
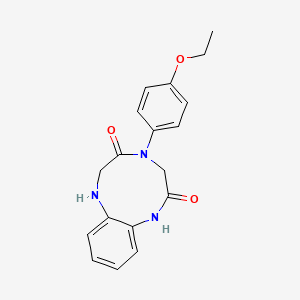
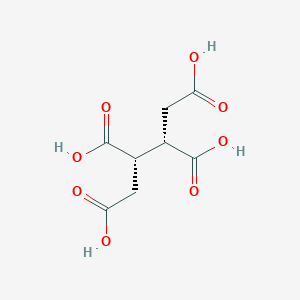
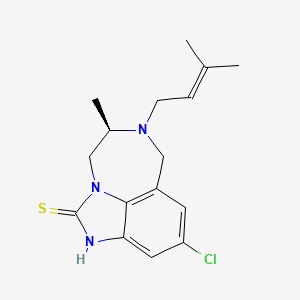
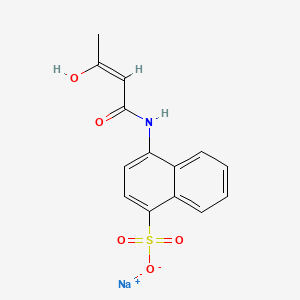
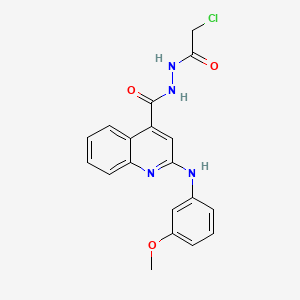
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
